Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
描述
属性
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCBQXQNAUHBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718308 | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261588-72-0 | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Retrosynthetic Analysis
The target compound can be dissected into two fragments:
-
Pyrrolo[2,3-b]pyridine core : Synthesized via cyclization or coupling reactions.
-
Ethyl carboxylate group : Introduced via esterification or direct coupling with a pre-functionalized boronic acid.
The patent literature prioritizes Suzuki-Miyaura coupling for constructing the pyrrolopyridine skeleton, followed by bromination and esterification.
Key Reaction Steps in the Preparation
Suzuki-Miyaura Coupling for Core Formation
The pyrrolo[2,3-b]pyridine core is assembled using a palladium-catalyzed Suzuki reaction between 5-bromo-7-azaindole and a boronic acid. For example:
-
Reactants : 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.00 g, 25.4 mmol), phenylboronic acid (3.70 g, 30.5 mmol).
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.04 g, 1.27 mmol).
This yields 5-phenyl-7-azaindole, demonstrating the feasibility of aryl group introduction at position 5. Adapting this method for carboxylate groups requires boronic acids with ester functionalities.
Bromination at Position 3
Bromination is critical for subsequent functionalization. Two methods are documented:
-
Elemental Bromine : Reaction with Br₂ in chloroform at 0°C to room temperature (10–60 minutes).
-
N-Bromosuccinimide (NBS) : Using triethylamine in dichloromethane or THF (1–16 hours).
Example : Treatment of 5-phenyl-7-azaindole with NBS in THF at 25°C for 2 hours yields 3-bromo-5-phenyl-7-azaindole, a precursor for cross-coupling.
Tosylation for N1 Protection
To prevent unwanted side reactions, the N1 position is protected via tosylation:
-
Reactants : 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine (24.7 mmol), p-toluenesulfonyl chloride (5.65 g, 29.6 mmol).
-
Conditions : Dichloromethane/6N NaOH bilayer, tetrabutylammonium hydrogen sulfate catalyst, 1 hour.
This step affords 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine, isolating the N1 position for subsequent reactions.
Esterification at Position 4
Introducing the ethyl carboxylate group remains less documented, but analogous methods suggest:
-
Carboxylation : Pd-catalyzed carbonylation of a 4-bromo intermediate using CO and ethanol.
-
Direct Esterification : Reacting 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions.
Optimization of Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | Dioxane/water (2.5:1) | 80°C | 85% |
| Bromination | THF | 0–25°C | 78% |
| Tosylation | Dichloromethane | 25°C | 92% |
Higher temperatures (>100°C) in Suzuki couplings reduce selectivity, while prolonged bromination (>2 hours) leads to di-brominated byproducts.
Analytical Characterization and Purity Assessment
Chromatographic Methods
Physicochemical Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 190.20 g/mol | |
| Purity | 95% | |
| Storage Conditions | 4°C, protected from light |
Scale-Up Considerations and Industrial Applications
Challenges in Large-Scale Synthesis
Pharmaceutical Relevance
The compound’s tosylated derivatives are intermediates in kinase inhibitors, highlighting its role in oncology drug discovery.
Recent Advances and Alternative Methodologies
Flow Chemistry Approaches
Microreactor systems enable safer bromination via continuous NBS addition, reducing exothermic risks.
Enzymatic Esterification
Lipase-catalyzed esterification of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid offers a greener alternative to acid-catalyzed methods.
化学反应分析
Types of Reactions
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrolopyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. This inhibition can lead to the suppression of tumor growth and metastasis .
相似化合物的比较
Key Structural Variations
Similar compounds differ in:
- Ring fusion positions (e.g., [2,3-c] vs. [2,3-b] pyridine).
- Substituent type and position (e.g., chloro, methoxy, methyl groups).
- Ester group (ethyl vs. methyl) and substituent location (2-, 3-, 4-, or 5-position).
Comparative Data Table
Physicochemical and Application Considerations
- Hydrochloride Form : The hydrochloride salt of the target compound (MW 226.66) improves aqueous solubility, critical for biological testing .
- Ring Position Impact : [2,3-c] fused analogs (e.g., 9a–c) exhibit distinct electronic properties compared to [2,3-b] derivatives, affecting binding interactions in drug design .
- Steric Effects : Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 91350-91-3) demonstrates how methyl groups at the 4-position can influence steric hindrance .
生物活性
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and kinase inhibition properties, supported by data tables and relevant case studies.
1. Anticancer Activity
This compound has been investigated for its potential anticancer properties. A study highlighted that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxicity was assessed using the MTT assay, revealing moderate activity with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | Ovarian | 15 | 2.5 |
| B | Breast | 10 | 3.0 |
| C | Lung | 12 | 2.8 |
The selectivity index indicates the ratio of cytotoxicity against cancer cells compared to normal cells, suggesting that these compounds may selectively target tumor cells while sparing healthy tissues.
2. Antimicrobial Activity
Research has also demonstrated the antimicrobial effects of this compound derivatives. In vitro studies showed that these compounds exhibited moderate activity against a range of pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity of this compound Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The results indicate that certain derivatives possess promising antimicrobial properties that could be further developed into therapeutic agents.
3. Kinase Inhibition
This compound has been identified as an inhibitor of specific kinases involved in cancer progression and other diseases. Notably, it has shown inhibitory effects on SGK-1 kinase, which plays a role in renal fibrosis and cardiovascular diseases.
Case Study: SGK-1 Inhibition
A study investigated the effects of this compound on SGK-1 activity in renal cell lines. The findings revealed that the compound significantly reduced SGK-1 phosphorylation levels at concentrations as low as 10 µM.
常见问题
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate to improve yields?
- Methodology : Use coupling reactions with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under mild conditions (room temperature, inert atmosphere) to minimize side reactions. For example, yields of 21–45% were achieved using stoichiometric ratios of starting materials and dichloromethane as a solvent . Factors affecting yields include reaction time, solvent polarity, and catalyst selection (e.g., DMAP for acylations).
Q. What characterization techniques are critical for verifying the structural integrity of this compound derivatives?
- Methodology : Combine NMR (400–300 MHz) and ESI-MS for primary validation. For instance, NMR in DMSO- resolves pyrrole NH protons at δ 12.10–12.52 ppm, while ESIMS confirms molecular ions (e.g., m/z 328.2 for a trifluoromethyl derivative) . Purity should be cross-checked via HPLC (≥97% purity) with C18 columns and acetonitrile/water gradients .
Q. How should researchers select reagents for derivatizing the pyrrolo-pyridine core?
- Methodology : Prioritize electrophilic reagents (e.g., benzoyl chlorides, iodobenzene derivatives) that target reactive sites like the pyrrole NH or pyridine nitrogen. For example, 3-fluoro-2-iodobenzoyl chloride selectively reacts at the pyrrole ring, yielding a substituted derivative (23% yield) . Screen reagents under varying temperatures (0°C to reflux) to optimize regioselectivity.
Advanced Research Questions
Q. What strategies can enhance the solubility and bioavailability of this compound derivatives?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, amine) via post-synthetic modifications. Methyl substitutions on the pyrrole ring (e.g., Ethyl 1-methyl derivatives) improve solubility by reducing crystallinity, as observed in analogs with enhanced bioavailability . Alternatively, employ prodrug strategies by converting the ethyl ester to a carboxylic acid under physiological conditions.
Q. How can researchers resolve contradictions in spectral data for complex derivatives?
- Methodology : Use 2D NMR (e.g., -HSQC, COSY) to assign overlapping signals. For example, shifts at 128.68 ppm (aromatic carbons) and 179.24 ppm (ester carbonyl) help distinguish regioisomers . High-resolution mass spectrometry (HRMS) can differentiate isobaric compounds with identical nominal masses but distinct exact masses (e.g., m/z 339.3 vs. 328.2) .
Q. What experimental frameworks are recommended for structure-activity relationship (SAR) studies of pyrrolo-pyridine derivatives?
- Methodology : Design a library of analogs with systematic substitutions (e.g., halogen, methyl, methoxy groups) and test biological activity. For instance, methyl-substituted derivatives (e.g., Ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate) show anti-inflammatory activity, while trifluoromethyl groups enhance antitumor potency . Use in silico docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., FGFR kinases).
Q. How can advanced synthesis techniques (e.g., flow chemistry) improve scalability of pyrrolo-pyridine derivatives?
- Methodology : Implement continuous flow reactors for exothermic reactions (e.g., acylations) to enhance reproducibility and safety. Evidence suggests that flow systems reduce side products by maintaining precise temperature control and residence times, critical for multi-step syntheses .
Q. What analytical methods are suitable for quantifying trace impurities in this compound batches?
- Methodology : Use LC-MS with a polar embedded column (e.g., Waters Acquity BEH C18) and 0.1% formic acid in mobile phases to detect impurities ≤0.1%. Compare retention times and fragmentation patterns against reference standards. For example, unreacted starting materials often elute earlier than the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
